molecular formula C16H24N2O2 B2387609 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351632-31-9

1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No.: B2387609
CAS No.: 1351632-31-9
M. Wt: 276.38
InChI Key: UDCQFAFWKIPPGL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 2-hydroxy-3-phenylpropyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The urea group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea is a versatile compound with applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea can be compared with other urea derivatives, such as:

    1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)thiourea: Similar structure but contains a sulfur atom instead of oxygen.

    1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)carbamate: Contains a carbamate group instead of a urea group.

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-15(11-13-7-3-1-4-8-13)12-17-16(20)18-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCQFAFWKIPPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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